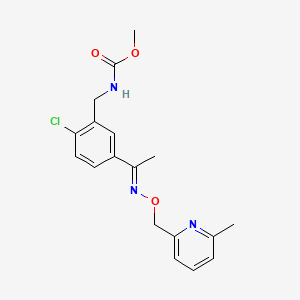
Dysidenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysidenin is a natural product found in Dysidea and Lamellodysidea herbacea with data available.
Applications De Recherche Scientifique
Inhibition of Iodide Transport in Thyroid Cells
Dysidenin, a hexachlorinated tripeptide-like molecule from the sponge Dysidea herbacea, is a potent inhibitor of iodide transport in thyroid cells. This discovery suggests potential applications in understanding thyroid function and disorders. Dysidenin blocks iodide transport differently than ouabain, a known inhibitor of the Na+/K+ ATPase, and does not act as a chloride channel inhibitor or a Na+ ionophore. The study of dysidenin's inhibition reveals sensitivity to stereochemical effects, highlighting the importance of molecular structure in its biological activity (van Sande et al., 1990).
Structure and Biosynthesis of Dysidenin Derivatives
Research on dysidenin includes the study of its structure and biosynthetic pathways. For example, neodysidenin, isolated from Dysidea herbacea, belongs to the L-series of trichloroleucine peptides. Its structure and biosynthesis offer insights into the chemical diversity and biological synthesis of marine natural products (MacMillan et al., 2000). Additionally, herbacic acid from the same sponge represents a prototype for trichloromethyl metabolites in dysidenin-related research, indicating a pathway of leucine transformation (MacMillan & Molinski, 2000).
Novel Polychlorinated Compounds in Marine Sponges
The study of marine sponges, particularly species like Dysidea, has led to the discovery of novel polychlorinated compounds like dysideaprolines and barbaleucamides. These compounds, possibly derived from symbiotic cyanobacteria, add to the chemical diversity of marine natural products and expand the scope of dysidenin-related research (Harrigan et al., 2001).
Cellular Site of Polychlorinated Peptide Biosynthesis
Research identifying the cellular site of biosynthesis for polychlorinated peptides in Dysidea herbacea and its symbiotic cyanobacterium Oscillatoria spongeliae is crucial. This work involves understanding the genetic and molecular basis of these compounds, which has implications in marine biology and pharmacology (Flatt et al., 2005).
Propriétés
Nom du produit |
Dysidenin |
|---|---|
Formule moléculaire |
C17H23Cl6N3O2S |
Poids moléculaire |
546.2 g/mol |
Nom IUPAC |
(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
BFVRAKVNXYQMID-BJDJZHNGSA-N |
SMILES isomérique |
C[C@@H](C[C@@H](C(=O)N[C@@H](C)C1=NC=CS1)N(C)C(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Synonymes |
dysidenin dysidenine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



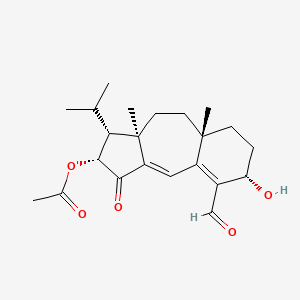
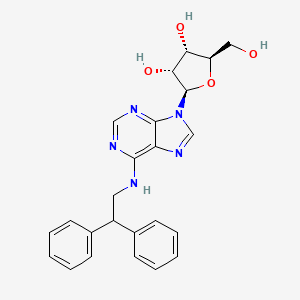
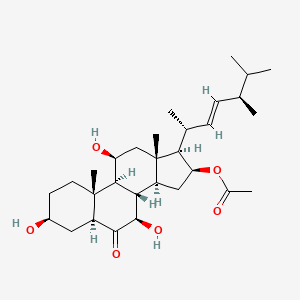




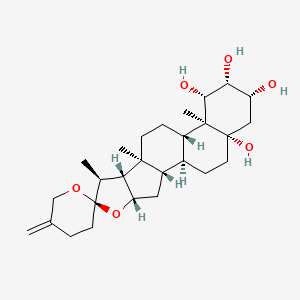
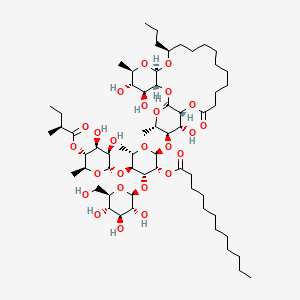

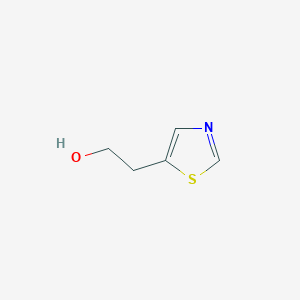
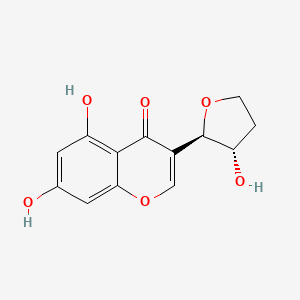
![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)
